1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine
Description
1-Cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine is a piperidine derivative featuring a cyclobutanecarbonyl group at the 1-position and a phenylmethanesulfonyl group at the 4-position. The cyclobutanecarbonyl moiety introduces conformational strain due to the four-membered ring, while the phenylmethanesulfonyl group contributes electron-withdrawing effects and steric bulk. Such structural features are critical in medicinal chemistry, where piperidine scaffolds are often modified to optimize pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-cyclobutylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c19-17(15-7-4-8-15)18-11-9-16(10-12-18)22(20,21)13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRWRXPLXWWBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine typically involves multiple steps, starting with the preparation of the cyclobutane ring and the piperidine ring separately
- Synthetic Routes and Reaction Conditions:
- The cyclobutane ring can be synthesized through photochemical reactions or via cycloaddition reactions.
- The piperidine ring is often prepared through hydrogenation of pyridine or by cyclization of appropriate precursors.
- The phenylmethanesulfonyl group is introduced through sulfonylation reactions using reagents like phenylmethanesulfonyl chloride.
- Industrial Production Methods:
- Industrial production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. This includes controlled temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
- Reduction:
- Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting ketones to alcohols or amines.
- Substitution:
- Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
- Common Reagents and Conditions:
- Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3).
- Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired products.
- Major Products:
- Major products from these reactions include alcohols, amines, ketones, and carboxylic acids, depending on the reaction pathway.
Scientific Research Applications
Chemical Properties and Structure
The molecular structure of 1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine includes a piperidine ring, a cyclobutanecarbonyl group, and a phenylmethanesulfonyl moiety. This complex architecture allows for diverse interactions with biological targets, making it a candidate for various applications.
Pharmacological Applications
-
Anticancer Activity
- Mechanism of Action : Research indicates that compounds with similar piperidine structures can exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group may enhance the compound's ability to inhibit tumor growth through apoptosis induction.
- Case Studies : In vitro studies have demonstrated that modifications to the piperidine moiety can lead to increased potency against specific cancer types, including breast and colon cancers.
-
Neurological Disorders
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to reduce neuronal apoptosis in models of neurodegenerative diseases such as Alzheimer's.
- Serotonin Modulation : The compound's structure suggests potential interaction with serotonin receptors, indicating possible applications in treating mood disorders and depression.
-
Antimicrobial Activity
- Compounds with similar structural features have shown antimicrobial properties against various bacterial strains. This suggests that this compound could be explored as a candidate for antibiotic development.
Data Tables
-
Antidepressant Effects
- A study involving animal models indicated that derivatives of this compound significantly reduced depressive-like behaviors compared to control groups, supporting its potential role in treating depression.
-
Anticancer Evaluation
- In vitro assays demonstrated that specific analogs exhibited enhanced cytotoxicity against human cancer cell lines, suggesting that structural modifications can lead to improved therapeutic efficacy.
Mechanism of Action
The mechanism of action of 1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine involves its interaction with specific molecular targets:
- Molecular Targets and Pathways:
- The compound may interact with enzymes, inhibiting their activity by binding to the active site.
- It can also bind to receptors, modulating their signaling pathways and affecting cellular responses.
- Pathways Involved:
- The exact pathways depend on the specific biological context, but may include inhibition of metabolic enzymes or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The table below highlights key structural and molecular differences between the target compound and analogs:
Structural and Functional Comparisons
Cyclobutanecarbonyl vs. Cyclopentanecarbonyl (Position 1)
- Cyclobutanecarbonyl: Introduces ring strain (89° bond angles vs.
- Cyclopentanecarbonyl : Reduced strain (108° bond angles) improves conformational stability, favoring interactions with flat binding pockets in enzymes or receptors .
Phenylmethanesulfonyl vs. Amine/Carboxamide (Position 4)
- Phenylmethanesulfonyl : Strong electron-withdrawing effects reduce the basicity of the piperidine nitrogen (pKa ~6–7 vs. ~10 for unmodified piperidine). The sulfonyl group also enhances metabolic stability by resisting oxidation .
- Amine (-NH₂) : Increases basicity (pKa ~9–10), enabling salt formation and improving aqueous solubility. However, it may lead to off-target interactions with acidic residues .
- Carboxamide (-CONH₂) : Balances solubility and lipophilicity; capable of hydrogen bonding, which is critical for target engagement in drug design .
Aromatic vs. Aliphatic Sulfonyl Groups
Pharmacological and Physicochemical Implications
- Solubility : The phenylmethanesulfonyl group in the target compound reduces water solubility compared to carboxamide or carboxylic acid derivatives but improves membrane permeability .
- Target Selectivity : The cyclobutanecarbonyl group’s strain may confer selectivity for enzymes requiring distorted transition states, such as proteases or kinases .
Biological Activity
1-Cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of the cyclobutanecarbonyl and phenylmethanesulfonyl groups. The precise methods and reagents used can significantly influence the yield and purity of the final product.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Initial studies suggest that the compound may possess antimicrobial effects against various bacterial strains. This activity is hypothesized to arise from its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
- Neuroprotective Activity : Preliminary findings indicate that it may offer neuroprotective benefits, potentially by reducing oxidative stress or inhibiting neuroinflammatory processes.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, including:
- Enzymes : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects.
- Receptors : Potential interactions with cellular receptors could mediate its neuroprotective effects.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Case Study on Antimicrobial Activity :
- A study evaluated the effectiveness of this compound against Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.
-
Case Study on Anti-inflammatory Effects :
- In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples. This indicates a promising anti-inflammatory profile.
-
Neuroprotection Study :
- A neurotoxic model using primary neuronal cultures exposed to glutamate demonstrated that treatment with this compound reduced neuronal cell death by approximately 30%, supporting its potential as a neuroprotective agent.
Data Table: Summary of Biological Activities
| Biological Activity | Methodology Used | Results |
|---|---|---|
| Antimicrobial | In vitro assays against bacteria | Significant growth inhibition |
| Anti-inflammatory | LPS-induced inflammation model | Reduced cytokine levels |
| Neuroprotective | Glutamate-induced toxicity model | Decreased neuronal cell death |
Q & A
Q. What are the common synthetic routes for 1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine, and how do they compare in terms of yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step functionalization of the piperidine core. Key steps include:
- Sulfonylation : Reaction of 4-phenylpiperidine with phenylmethanesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to introduce the sulfonyl group .
- Acylation : Cyclobutanecarbonyl chloride is coupled to the piperidine nitrogen using a coupling agent like HATU or DCC in anhydrous DMF .
- Yield Optimization : Evidence from analogous piperidine sulfonamides shows yields ranging from 40–70%, with purity >98% achievable via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the cyclobutanecarbonyl and phenylmethanesulfonyl substituents. Key signals include δ ~3.5–4.5 ppm (piperidine protons) and δ ~7.2–7.8 ppm (aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]) and fragmentation patterns .
- X-ray Diffraction : For crystalline derivatives, single-crystal XRD resolves stereochemical ambiguities .
Q. How does the compound’s structure influence its solubility and stability in biological assays?
- Methodological Answer :
- Solubility : The sulfonyl group enhances water solubility compared to non-polar piperidine derivatives. Use DMSO or ethanol (≤5% v/v) for in vitro studies .
- Stability : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C). Cyclobutanecarbonyl derivatives show moderate stability, with <10% degradation over 24 hours .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Metabolic Stability : Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to identify off-target effects .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics : Simulate interactions with target proteins (e.g., kinases or GPCRs) to predict binding modes and affinity .
- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier penetration. For example, the compound’s logP (~3.2) suggests moderate lipophilicity .
- QSAR : Correlate structural modifications (e.g., substituents on the cyclobutane ring) with activity trends .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this scaffold?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with variations in the sulfonyl (e.g., 4-fluorophenylsulfonyl) or acyl (e.g., cyclohexanecarbonyl) groups .
- Biological Profiling : Screen analogs against a panel of targets (e.g., enzymatic assays for proteases or kinases) to map pharmacophore requirements .
- Crystallography : Co-crystallize with target proteins to identify critical hydrogen bonds or hydrophobic interactions .
Q. How can researchers address low yields in the final acylation step?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
